2-((2-isopropyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(o-tolyl)propanamide
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Overview
Description
This compound is a derivative of 2,3-dihydroimidazo[1,2-c]quinazoline . It is known to have inhibitory activities against phosphatidylinositol 3-kinase (PI3K) and histone deacetylase (HDAC) . These inhibitors are known to induce multiple epigenetic modifications affecting signaling networks and act synergistically for the treatment of cancer .
Synthesis Analysis
The compound was synthesized by incorporating HDAC inhibitory functionality into a PI3K inhibitor pharmacophore to construct dual-acting inhibitors . The designed compounds showed inhibitory activities against PI3K and HDAC .Scientific Research Applications
Synthesis and Antitumor Evaluation
Compounds structurally related to 2-((2-isopropyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(o-tolyl)propanamide have been synthesized and evaluated for their antitumor activity. A study by Mohamed et al. (2016) reported on the synthesis of trimethoxyanilides based on the 4(3H)-quinazolinone scaffolds and their extensive-spectrum antitumor efficiency against various tumor subpanels, highlighting the compound's potential in cancer research.
Novel Synthesis Methods
Research by Shiau et al. (1989) introduced a new synthesis pathway for 2,3-dihydroimidazo[1,2-c]quinazolin-5(6H)-one, showcasing innovative approaches to creating compounds with potential biomedical applications.
Antiallergic Agents
A series of substituted (E)-3-(4-oxo-4H-quinazolin-3-yl)-2-propenoic acids was prepared and evaluated for antiallergic activity, as documented by LeMahieu et al. (1983). This research highlights the therapeutic potential of structurally related compounds in treating allergies.
H1-antihistaminic Agents
Alagarsamy and Parthiban (2013) synthesized novel 2-(3-substituted propyl)-3-(2-methyl phenyl) quinazolin-4-(3H)-ones, demonstrating significant H1-antihistaminic activity and proposing a leading molecule for the development of new antihistaminic agents (Alagarsamy & Parthiban, 2013).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
N-(2-methylphenyl)-2-[(3-oxo-2-propan-2-yl-2H-imidazo[1,2-c]quinazolin-5-yl)sulfanyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O2S/c1-13(2)19-22(29)27-20(26-19)16-10-6-8-12-18(16)25-23(27)30-15(4)21(28)24-17-11-7-5-9-14(17)3/h5-13,15,19H,1-4H3,(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLBPLJJBLUPBES-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C(C)SC2=NC3=CC=CC=C3C4=NC(C(=O)N42)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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